molecular formula C9H7ClN2O2 B8504581 (3-Chloro-pyrrolo[2,3-b]pyridin-1-yl)-acetic acid

(3-Chloro-pyrrolo[2,3-b]pyridin-1-yl)-acetic acid

Cat. No. B8504581
M. Wt: 210.62 g/mol
InChI Key: ZOKPVCRICOVYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09266876B2

Procedure details

To a suspension of 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid (100 mg) in MeCN (10 mL) was added NCS (91 mg) and the reaction mixture was stirred at 60° C. overnight and at 65° C. for 20 h. The solvent was removed in vacuo, the residue was taken up in DCM and the resulting precipitate was filtered off. The precipitate was further washed with DCM and dried in vacuo. 92 mg of grey solid was obtained. LC-MS (B): tR=0.66 min; [M+H]+: 211.02.
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
91 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:10][C:11]([OH:13])=[O:12])[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[CH:3]=[CH:2]1.C1C(=O)N([Cl:21])C(=O)C1>CC#N>[Cl:21][C:3]1[C:4]2[C:5](=[N:6][CH:7]=[CH:8][CH:9]=2)[N:1]([CH2:10][C:11]([OH:13])=[O:12])[CH:2]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
N1(C=CC=2C1=NC=CC2)CC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
91 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60° C. overnight and at 65° C. for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered off
WASH
Type
WASH
Details
The precipitate was further washed with DCM
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
ClC1=CN(C2=NC=CC=C21)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 92 mg
YIELD: CALCULATEDPERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.